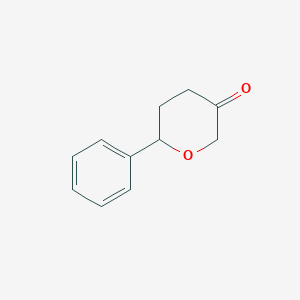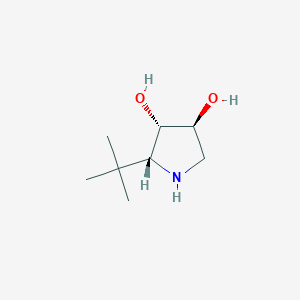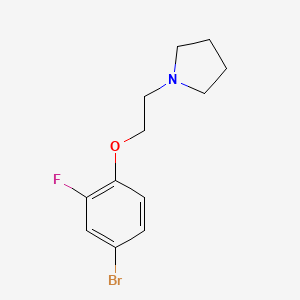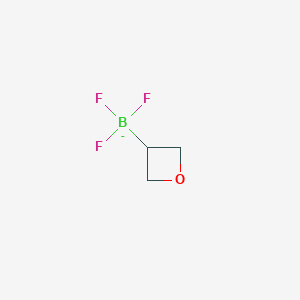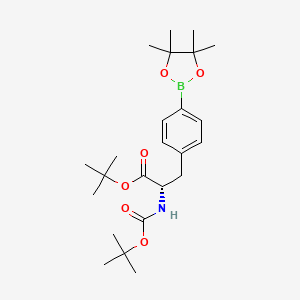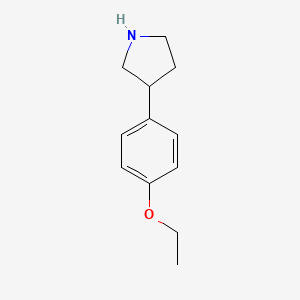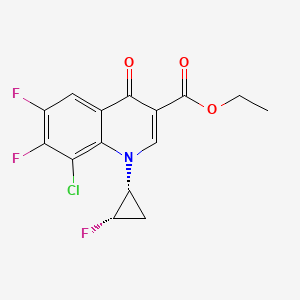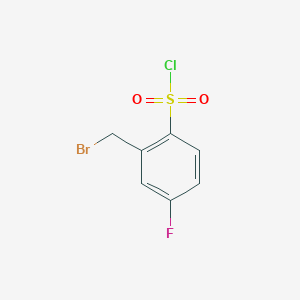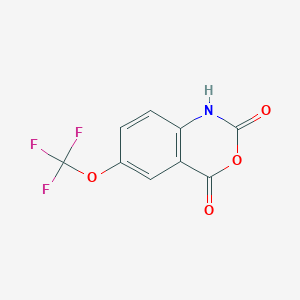
5-(Trifluoromethoxy)isatoic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Trifluoromethoxy)isatoic anhydride is an organofluorine compound with the molecular formula C9H4F3NO4. It is a derivative of isatoic anhydride, characterized by the presence of a trifluoromethoxy group (-OCF3) at the 5-position of the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethoxy)isatoic anhydride typically involves the cyclization of anthranilic acids. One common method uses phosgene or its analogs, such as triphosgene or ethyl chloroformate, as the source of the carbonyl group. due to the high toxicity of phosgene, alternative methods have been developed. These include the catalytic carbonylation of substituted anilines with carbon monoxide, often using palladium (II) catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of safer and more efficient reagents and catalysts would be prioritized to minimize environmental and health risks.
化学反应分析
Types of Reactions
5-(Trifluoromethoxy)isatoic anhydride can undergo various types of chemical reactions, including:
Hydrolysis: This reaction leads to the formation of anthranilic acid and trifluoromethanol.
Alcoholysis: Reaction with alcohols to form esters.
Aminolysis: Reaction with amines to form amides.
Substitution Reactions: The trifluoromethoxy group can be substituted under certain conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acids.
Alcoholysis: Requires alcohols and often an acid or base catalyst.
Aminolysis: Involves amines and may require heating or the presence of a catalyst.
Major Products Formed
Hydrolysis: Anthranilic acid and trifluoromethanol.
Alcoholysis: Corresponding esters.
Aminolysis: Corresponding amides.
科学研究应用
5-(Trifluoromethoxy)isatoic anhydride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various nitrogen-containing heterocyclic compounds, such as quinazolines and benzodiazepines.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical drugs, including those with anti-inflammatory and anticancer properties.
Material Science: Used in the development of new materials with unique properties due to the presence of the trifluoromethoxy group.
作用机制
The mechanism of action of 5-(Trifluoromethoxy)isatoic anhydride is not well-documented. its reactivity is primarily due to the presence of the trifluoromethoxy group, which can influence the electronic properties of the molecule. This group can participate in various chemical reactions, leading to the formation of different products depending on the reaction conditions .
相似化合物的比较
Similar Compounds
Isatoic Anhydride: The parent compound without the trifluoromethoxy group.
5-Methoxyisatoic Anhydride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
5-Chloroisatoic Anhydride: Contains a chlorine atom instead of the trifluoromethoxy group.
Uniqueness
5-(Trifluoromethoxy)isatoic anhydride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of molecules with specific desired properties, particularly in medicinal chemistry and material science .
属性
分子式 |
C9H4F3NO4 |
|---|---|
分子量 |
247.13 g/mol |
IUPAC 名称 |
6-(trifluoromethoxy)-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H4F3NO4/c10-9(11,12)17-4-1-2-6-5(3-4)7(14)16-8(15)13-6/h1-3H,(H,13,15) |
InChI 键 |
WOMKETYGRLXPGY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)OC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


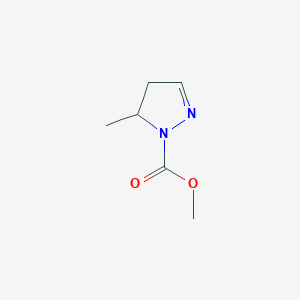
![3-Benzyl-9-methoxy-3,7-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15204970.png)
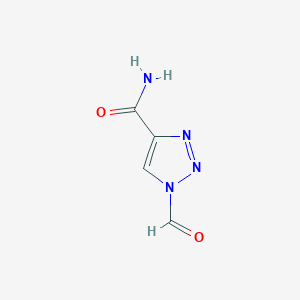
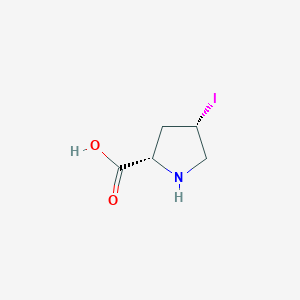
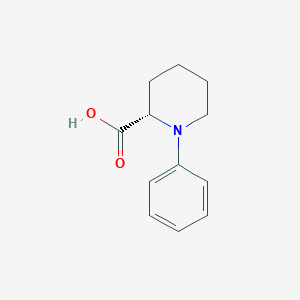
![8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B15204984.png)
